molecular formula C13H14O B13957161 alpha-(2,2-Dimethylvinyl)-alpha-ethynyl-p-cresol CAS No. 63141-79-7

alpha-(2,2-Dimethylvinyl)-alpha-ethynyl-p-cresol

Cat. No.: B13957161
CAS No.: 63141-79-7
M. Wt: 186.25 g/mol
InChI Key: JOMYANSJBFOTPO-UHFFFAOYSA-N
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Description

Alpha-(2,2-Dimethylvinyl)-alpha-ethynyl-p-cresol is an organic compound with a unique structure that includes both vinyl and ethynyl groups attached to a p-cresol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(2,2-Dimethylvinyl)-alpha-ethynyl-p-cresol typically involves the alkylation of p-cresol with 2,2-dimethylvinyl and ethynyl groups. One common method involves the use of Grignard reagents, where p-cresol is reacted with 2,2-dimethylvinyl magnesium bromide and ethynyl magnesium bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Industrial methods also focus on minimizing waste and improving the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Alpha-(2,2-Dimethylvinyl)-alpha-ethynyl-p-cresol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The vinyl and ethynyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2).

Major Products

The major products formed from these reactions include various substituted p-cresol derivatives, alcohols, and alkanes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Alpha-(2,2-Dimethylvinyl)-alpha-ethynyl-p-cresol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of alpha-(2,2-Dimethylvinyl)-alpha-ethynyl-p-cresol involves its interaction with specific molecular targets and pathways. The vinyl and ethynyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of enzyme activity, disruption of cellular processes, and other biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Alpha-(2,2-Dimethylvinyl)-alpha-ethynyl-p-toluene
  • Alpha-(2,2-Dimethylvinyl)-alpha-ethynyl-m-cresol
  • Alpha-(2,2-Dimethylvinyl)-alpha-ethynyl-o-cresol

Uniqueness

Alpha-(2,2-Dimethylvinyl)-alpha-ethynyl-p-cresol is unique due to the specific positioning of the vinyl and ethynyl groups on the p-cresol backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

63141-79-7

Molecular Formula

C13H14O

Molecular Weight

186.25 g/mol

IUPAC Name

4-(5-methylhex-4-en-1-yn-3-yl)phenol

InChI

InChI=1S/C13H14O/c1-4-11(9-10(2)3)12-5-7-13(14)8-6-12/h1,5-9,11,14H,2-3H3

InChI Key

JOMYANSJBFOTPO-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(C#C)C1=CC=C(C=C1)O)C

Origin of Product

United States

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